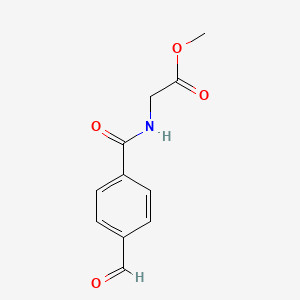

Methyl 2-(4-formylbenzamido)acetate

Description

Methyl 2-(4-formylbenzamido)acetate is a synthetic organic compound featuring a benzamide core substituted with a formyl group at the para position and an ester-functionalized acetamide side chain. Its molecular formula is C₁₁H₁₁NO₄, with a molecular weight of 221.21 g/mol. The compound is characterized by two key functional groups:

- 4-Formylbenzamido group: Provides reactivity for nucleophilic additions (via the aldehyde) and hydrogen-bonding capabilities.

- Methyl ester group: Enhances solubility in organic solvents and influences crystallinity.

This compound is often utilized as an intermediate in pharmaceutical and materials chemistry due to its dual reactivity.

Properties

Molecular Formula |

C11H11NO4 |

|---|---|

Molecular Weight |

221.21 g/mol |

IUPAC Name |

methyl 2-[(4-formylbenzoyl)amino]acetate |

InChI |

InChI=1S/C11H11NO4/c1-16-10(14)6-12-11(15)9-4-2-8(7-13)3-5-9/h2-5,7H,6H2,1H3,(H,12,15) |

InChI Key |

QAWAFMVTBINFEL-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)CNC(=O)C1=CC=C(C=C1)C=O |

Origin of Product |

United States |

Comparison with Similar Compounds

Methyl 2-[5-(2-hydroxyphenyl)-2H-tetrazol-2-yl]acetate

Molecular Formula : C₁₀H₁₀N₄O₃

Key Features :

- Tetrazole ring : Aromatic, nitrogen-rich heterocycle capable of coordinating metal ions .

- Hydroxyphenyl group : Participates in intramolecular O–H⋯N hydrogen bonding, stabilizing the molecular conformation .

- Methyl ester group : Similar to the target compound, enhancing solubility and crystallinity.

Structural Differences :

- The tetrazole ring in this compound introduces distinct supramolecular interactions (e.g., hydrogen bonding and π-π stacking) absent in Methyl 2-(4-formylbenzamido)acetate.

- The hydroxyl group on the phenyl ring enables stronger intermolecular interactions compared to the aldehyde group in the target compound .

Crystallographic Data :

(S)-Methyl 2-((1,3-dioxoisoindolin-2-yl)oxy)-3-phenylpropanoate

Molecular Formula: C₁₈H₁₅NO₅ Key Features:

- Dioxoisoindolinyloxy group : A bulky, electron-withdrawing substituent influencing reactivity and stereochemistry.

- Phenylpropanoate backbone: Provides rigidity and planar geometry.

Structural Differences :

General Trends in Ester-Functionalized Benzamide Derivatives

| Property | This compound | Methyl 2-[5-(2-hydroxyphenyl)-tetrazol-2-yl]acetate | (S)-Methyl 2-(dioxoisoindolinyloxy)-3-phenylpropanoate |

|---|---|---|---|

| Molecular Weight | 221.21 g/mol | 234.21 g/mol | 329.32 g/mol |

| Key Functional Groups | Formyl, benzamido, ester | Tetrazole, hydroxyphenyl, ester | Dioxoisoindolinyloxy, phenylpropanoate |

| Hydrogen Bonding | Aldehyde-mediated | O–H⋯N and C–H⋯O interactions | Limited data |

| Crystallinity | Likely moderate | High (due to π-π stacking) | Moderate (steric hindrance) |

| Applications | Pharmaceutical intermediates | Metal-organic frameworks (MOFs) | Chiral synthesis |

Research Findings and Implications

- Reactivity : The formyl group in this compound offers unique reactivity for Schiff base formation, distinguishing it from hydroxyl- or tetrazole-substituted analogs .

- Supramolecular Chemistry: Compounds like Methyl 2-[5-(2-hydroxyphenyl)-tetrazol-2-yl]acetate demonstrate how hydrogen bonding and π-π interactions drive crystal packing, a feature less pronounced in the target compound due to its aldehyde group .

- Synthetic Complexity : The isomerism observed in tetrazole derivatives underscores challenges absent in the straightforward synthesis of this compound .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.